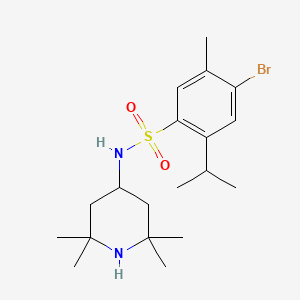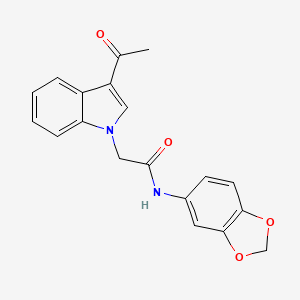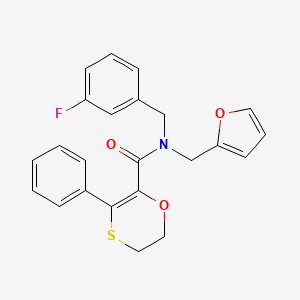![molecular formula C24H28N2O3S B12191510 4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B12191510.png)
4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine is a complex organic compound with the molecular formula C24H28N2O3S and a molecular weight of 424.5557 . This compound is characterized by the presence of a benzyl group, a propoxynaphthyl group, and a sulfonyl piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:
Formation of the Benzyl Group:
Final Coupling: The final step involves coupling the benzyl piperazine with the sulfonyl naphthyl intermediate under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl and naphthyl groups can undergo substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzyl and naphthyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Benzyl-1-[(4-propoxynaphthyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole: This compound shares a similar sulfonyl piperazine structure but differs in the aromatic ring system.
1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine: Another similar compound with a nitrophenyl group instead of a propoxynaphthyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O3S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-benzyl-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C24H28N2O3S/c1-2-18-29-23-12-13-24(22-11-7-6-10-21(22)23)30(27,28)26-16-14-25(15-17-26)19-20-8-4-3-5-9-20/h3-13H,2,14-19H2,1H3 |
InChI Key |
CGPVMWRGSPVNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12191427.png)

![4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12191455.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B12191464.png)


![2-(4-methoxyphenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12191492.png)
![(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12191493.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-{[2-(N-phenylacetamido)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B12191501.png)
![6-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12191508.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B12191517.png)
![2'-cyclopentyl-N-(4-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12191530.png)

![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12191535.png)
